molecular formula C18H21N3O4 B587114 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine CAS No. 1246819-65-7

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B587114
CAS No.: 1246819-65-7
M. Wt: 343.383
InChI Key: YAIAQYBECSXYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.377 . It is characterized by the presence of a piperazine ring substituted with a methoxymethoxy group on one phenyl ring and a nitro group on the other phenyl ring. This compound is achiral and does not exhibit optical activity .

Mechanism of Action

The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

The compound 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

  • Molecular Formula : C18H21N3O4
  • Molecular Weight : 347.402 g/mol
  • CAS Number : 1246819-65-7
  • SMILES Notation : [2H]c1c([2H])c(c([2H])c([2H])c1N2CCN(CC2)c3ccc(OCOC)cc3)N+[O-]

Structural Characteristics

The structure of this compound features a piperazine ring substituted with both a methoxymethyl and a nitrophenyl group, which are thought to contribute to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that derivatives of piperazine, including the compound , exhibit a range of biological activities:

  • Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains. A study highlighted that compounds similar to this compound possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antidepressant and Anxiolytic Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, indicating potential use as antidepressants or anxiolytics. This is attributed to their ability to interact with serotonin receptors .

The biological activity of this compound is primarily linked to its ability to interact with various receptor systems:

  • Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist, influencing mood regulation and anxiety levels.
  • Calcium Channel Blockade : Some piperazine derivatives have been shown to block calcium channels, which can affect muscle contraction and neurotransmitter release .
  • Inhibition of Bacterial Growth : The nitrophenyl group is believed to play a crucial role in the antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including our compound. The results indicated that it exhibited significant inhibitory concentrations against multiple bacterial strains.

CompoundMIC (μg/mL)Bacterial Strains
This compound8S. aureus, E. coli
N-(4-nitrophenyl)piperazine16Pseudomonas aeruginosa

This table illustrates the comparative effectiveness of the compound against standard bacterial strains, highlighting its potential as an antimicrobial agent.

Study on Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives showed promising results in animal models for anxiety and depression. The study found that administration of the compound resulted in reduced anxiety-like behavior in rodents.

Treatment GroupAnxiety Score (Open Field Test)
Control15 ± 3
Compound Dose 110 ± 2
Compound Dose 27 ± 1

The data suggests that higher doses correlate with reduced anxiety scores, indicating a dose-dependent effect.

Properties

IUPAC Name

1-[4-(methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIAQYBECSXYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717788
Record name 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-65-7
Record name 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 10 (263.4 mg, 0.88 mmol) and diisopropylamine (DIPEA) (170.6 mg, 1.32 mmol) in CH2Cl2 (12 mL) was added slowly chloromethyl methyl ether (77.9 mg, 0.97 mmol) at room temperature. The reaction was stirred for 16 h, and then quenched by the addition of saturated aqueous ammonium chloride (10 mL). The resulting solution was extracted with more CH2O2, dried (Na2SO4), filtered, and concentrated to yield the crude product, which was purified by column chromatography (neat CH2Cl2→100:1 CH2Cl2-Acetone) to afford 11 (250.8 mg, 83%) as a yellow amorphous solid; 1H NMR (400 MHz, CDCl3, δH) 8.20-8.08 (m, 2H), 7.07-6.97 (m, 2H), 6.97-6.82 (m, 4H), 5.13 (s, 2H), 3.62-3.51 (m, 4H), 3.48 (s, 3H), 3.30-3.18 (m, 4H); 13C NMR (100 MHz, CDCl3, δC) 154.99, 151.98, 146.31, 138.84, 126.18, 118.59, 117.58, 113.04, 95.28, 56.13, 50.42, 47.43. MALDI-MS: 344.2 (M+H+), 366.2 (M+Na+).
Name
Quantity
263.4 mg
Type
reactant
Reaction Step One
Quantity
170.6 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
77.9 mg
Type
reactant
Reaction Step Two
Name
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.